4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
4-Cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a benzamide derivative characterized by a 4-cyanobenzoyl core linked to a phenyl group substituted with a carbamoylmethyl side chain. The carbamoylmethyl group is further functionalized with a thiophen-2-ylmethyl moiety.
Properties
IUPAC Name |
4-cyano-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c22-13-16-3-7-17(8-4-16)21(26)24-18-9-5-15(6-10-18)12-20(25)23-14-19-2-1-11-27-19/h1-11H,12,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQNGZIWOODROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves a multi-step process:
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Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. Thiophene can be functionalized through various methods, such as halogenation followed by substitution reactions to introduce the desired substituents.
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Amide Bond Formation: : The next step involves the formation of the amide bond. This can be achieved by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Introduction of the Cyano Group: : The cyano group can be introduced through nucleophilic substitution reactions. For instance, a suitable precursor such as a halogenated benzamide can be reacted with a cyanide source like sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
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Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Substitution: : The benzamide moiety can participate in electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Recent studies have indicated that compounds similar to 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide exhibit significant fungicidal properties. For instance, derivatives of thiophene-based compounds have been synthesized and tested for their efficacy against cucumber downy mildew (Pseudoperonospora cubensis). One notable derivative demonstrated an EC50 value of 1.96 mg/L, outperforming commercial fungicides such as flumorph and mancozeb in field trials, achieving control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L respectively .
Table 1: Fungicidal Efficacy of Thiophene Derivatives
| Compound | EC50 (mg/L) | Control Efficacy (%) at 100 mg/L | Control Efficacy (%) at 200 mg/L |
|---|---|---|---|
| Compound 4f | 1.96 | 70% | 79% |
| Flumorph | 21.44 | 56% | - |
| Mancozeb | - | 76% | - |
These findings suggest that the structural modifications in thiophene derivatives can enhance their fungicidal activity, making them promising candidates for agricultural applications.
Pharmaceutical Applications
Antitumor Potential
Beyond agricultural uses, the compound's structural features suggest potential applications in pharmaceutical research, specifically as an anticancer agent. The presence of cyano and amide functional groups in its structure can play a crucial role in biological activity, particularly in targeting cancer cells.
Mechanistic Insights
Research indicates that compounds containing cyanoformamides are versatile building blocks for synthesizing biologically active molecules. They can facilitate the development of intermediates that interact with biological targets involved in cancer progression . The synthetic pathways for these derivatives often involve regioselective functionalization, allowing for the introduction of various substituents that can enhance their therapeutic efficacy.
Case Study 1: Synthesis and Evaluation
A study conducted on a series of thiophene derivatives showed that specific substitutions on the thiophene ring significantly influenced their biological activity. The compound 4f , with specific halogen substitutions, exhibited superior fungicidal properties compared to its analogs, indicating that careful structural design can lead to enhanced biological performance .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on the synthesis of polyfunctionalized thiophene derivatives derived from cyanoacetamido precursors. These compounds were evaluated for their antitumor activities, revealing promising results that warrant further exploration into their mechanisms of action against various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural motifs are compared to derivatives with modifications in the benzamide core, linker groups, and heterocyclic substituents.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Hydrophobicity vs. Thiophene vs. Thienopyrimidine: Thiophene in the target enables π-stacking interactions, while thienopyrimidine derivatives () introduce additional hydrogen-bonding sites for anti-microbial activity .
Linker Flexibility and Bioactivity: The carbamoylmethyl linker in the target compound provides rigidity compared to hydrazine () or methyleneamino () linkers, which may restrict conformational freedom and affect binding kinetics . Fluorinated substituents (e.g., BA1 in ) improve metabolic stability and blood-brain barrier penetration, a feature absent in the target compound .
Biological Target Specificity :
- Thiophene-containing benzamides () demonstrate anti-bacterial activity, suggesting the target compound may share similar mechanisms. However, bulkier substituents (e.g., tetrafluoroethyl in ) are tailored for pesticidal activity, highlighting substituent-driven target divergence .
Biological Activity
4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a cyano group and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The molecular structure can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes, such as kinases, which play crucial roles in cell signaling pathways.
- Antiviral Activity : Some derivatives of thiophene-containing compounds have demonstrated antiviral properties by interfering with viral replication processes.
- Antitumor Effects : Benzamide derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1.
| Activity Type | EC50/IC50 Value | Test System | Reference |
|---|---|---|---|
| Antiviral | 0.20 μM | MT-4 cells | |
| Antitumor | 4.3 GBq (long survival observed) | Clinical cohort | |
| Enzyme Inhibition | IC50 = 2.1 μM | RET kinase assay |
Case Studies
Several studies have investigated the biological activity of thiophene derivatives, which can provide insights into the potential effects of our compound:
- Antiviral Study : A study on N-Heterocycles indicated that compounds similar to our target exhibited significant antiviral activity with EC50 values ranging from 130 μM to lower values depending on structural modifications .
- Fungicidal Activity : Research on N-(thiophen-2-yl) nicotinamide derivatives demonstrated effective fungicidal properties against Pseudoperonospora cubensis, suggesting that thiophene moieties enhance bioactivity in agricultural applications .
- Cancer Therapeutics : Benzamide derivatives have been evaluated for their potential as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide?
Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Preparation of the thiophen-2-ylmethyl carbamoyl intermediate via condensation of thiophene-2-carbaldehyde with methylamine, followed by carbamoylation using phosgene or a safer equivalent (e.g., triphosgene) .
- Step 2: Coupling the intermediate to 4-aminophenylacetic acid using EDC/HOBt-mediated amide bond formation.
- Step 3: Final benzamide formation via reaction of 4-cyanobenzoyl chloride with the substituted aniline intermediate under Schotten-Baumann conditions .
Key Considerations: Use anhydrous solvents, controlled temperatures (0–5°C for acylation steps), and inert atmospheres to minimize side reactions.
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- IR Spectroscopy: Confirm the presence of cyano (C≡N, ~2220 cm⁻¹), amide (C=O, ~1650–1680 cm⁻¹), and thiophene (C-S, ~700 cm⁻¹) groups .
- NMR:
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .
Basic: What preliminary biological assays are suitable for evaluating this compound?
Answer:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiophene derivatives often exhibit activity via enzyme inhibition (e.g., bacterial PPTases) .
- Enzyme Inhibition Assays: Test against acetyltransferase or kinase targets using fluorogenic substrates (e.g., NADH-coupled assays) to quantify IC₅₀ values .
- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How can reaction regioselectivity be controlled during the synthesis of the carbamoyl-methylphenyl linker?
Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block undesired amine reactivity during intermediate steps .
- Catalytic Systems: Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-thiophene bonding. Optimize ligand choice (e.g., SPhos for steric control) and solvent polarity (e.g., DMF/H₂O) .
- Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction stoichiometry dynamically .
Advanced: How do structural modifications (e.g., substituent positioning on the thiophene ring) affect bioactivity?
Answer:
- SAR Studies: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at thiophene C5. Compare activity via dose-response curves in antimicrobial assays .
- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict binding modes with bacterial PPTases. Prioritize analogs with stronger hydrogen-bonding interactions (e.g., -CN or -CF₃ groups) .
- Metabolic Stability: Assess analogs in liver microsome assays to correlate lipophilicity (logP) with half-life. The cyano group may enhance stability by reducing oxidative metabolism .
Advanced: How can contradictory data in literature regarding enzymatic inhibition mechanisms be resolved?
Answer:
- Mechanistic Profiling: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and distinguish competitive vs. allosteric inhibition .
- Orthogonal Assays: Validate results using surface plasmon resonance (SPR) for real-time kinetics and Western blotting to confirm downstream pathway modulation (e.g., fatty acid biosynthesis in bacteria) .
- Buffer Optimization: Test activity under varying pH (6.5–8.0) and ionic strength to identify assay-specific artifacts. Contradictions may arise from Mg²⁺ concentration effects on PPTase activity .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
- Co-crystallization: Add fragment ligands (e.g., PEG derivatives) to stabilize hydrophobic pockets in the target enzyme .
- Solvent Screening: Use high-throughput vapor diffusion (e.g., 96-well plates) with mixtures of DMSO, ethanol, and hexane to optimize crystal lattice formation .
- Temperature Gradients: Perform crystallization trials at 4°C and 20°C to exploit solubility differences. The benzamide moiety may require slow cooling (0.1°C/min) for ordered packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
